Zirconium tetra(dimethylhexanoate)
CAS No.: 94086-48-3
Cat. No.: VC18459976
Molecular Formula: C32H60O8Zr
Molecular Weight: 664.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94086-48-3 |
|---|---|
| Molecular Formula | C32H60O8Zr |
| Molecular Weight | 664.0 g/mol |
| IUPAC Name | 2,2-dimethylhexanoate;zirconium(4+) |
| Standard InChI | InChI=1S/4C8H16O2.Zr/c4*1-4-5-6-8(2,3)7(9)10;/h4*4-6H2,1-3H3,(H,9,10);/q;;;;+4/p-4 |
| Standard InChI Key | NZLIUBMNCNJISK-UHFFFAOYSA-J |
| Canonical SMILES | CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Zr+4] |
Introduction
Molecular Structure and Physicochemical Properties
Zirconium tetra(dimethylhexanoate) is characterized by a tetrahedral coordination geometry, with zirconium(IV) bonded to four dimethylhexanoate anions. Each ligand contributes a bidentate oxygen donor, stabilizing the metal center. Key structural and physicochemical data are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 664.0 g/mol | |
| IUPAC Name | 2,2-dimethylhexanoate;zirconium(4+) | |
| Canonical SMILES | CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Zr+4] | |
| Standard InChIKey | NZLIUBMNCNJISK-UHFFFAOYSA-J |
The compound’s solubility varies with solvent polarity, though explicit data remain undocumented. Analogous zirconium carboxylates exhibit limited water solubility but dissolve in hydrocarbons and ethers . Thermal stability is inferred from its synthesis conditions, which typically avoid decomposition below 100°C .
Synthesis and Reaction Mechanisms
General Synthesis Pathway
Zirconium tetra(dimethylhexanoate) is synthesized via ligand exchange reactions between zirconium halides (e.g., ) and dimethylhexanoic acid derivatives. A representative method involves:
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Precursor Preparation: is suspended in an alkane solvent under inert atmosphere .
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Ligand Introduction: Dimethylhexanoic acid or its salt is added, often with a base (e.g., amines) to neutralize HCl byproducts .
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Intermediate Formation: A zirconium alkoxide intermediate forms, which reacts further with the carboxylate ligand.
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Purification: Vacuum distillation or recrystallization isolates the product .
This method parallels the synthesis of tetra(dimethylamino)zirconium, where dialkylamines replace hazardous organometallic reagents to enhance safety .
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Reactions proceed at −20°C to −10°C to minimize side reactions .
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Stoichiometry: A 4:1 molar ratio of carboxylate to ensures complete ligand substitution.
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Reaction Time: 3–6 hours at room temperature ensures completion .
The mechanism involves sequential displacement of chloride ions by carboxylate ligands, facilitated by amine bases that scavenge HCl .
Industrial and Research Applications
Catalysis
Zirconium tetra(dimethylhexanoate) serves as a Lewis acid catalyst in polymerization reactions, notably for polyesters and polyurethanes. Its efficacy stems from zirconium’s high oxophilicity, which activates carbonyl groups in monomers . Comparative studies with show improved reaction rates due to the electron-donating dimethylhexanoate ligands .
Materials Science
The compound is a precursor for zirconium oxide () coatings via chemical vapor deposition (CVD) . Thin films derived from zirconium carboxylates exhibit enhanced adhesion and thermal stability compared to halide-based precursors . Applications include:
Ceramics and Composites
In sol-gel processes, zirconium tetra(dimethylhexanoate) facilitates the synthesis of zirconia-polymer composites with tailored porosity. These materials are used in catalytic supports and biomedical implants .
| Hazard Category | Details | Source |
|---|---|---|
| Reactivity | Reacts violently with water | |
| Health Effects | Skin/eye corrosion (H314, H318) | |
| Handling Recommendations | Use under inert atmosphere; avoid moisture |
The compound is labeled "For research use only," excluding human or veterinary applications.
Future Research Directions
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